molecular formula C16H26ClNO2 B1670312 Desvenlafaxine hydrochloride CAS No. 300827-87-6

Desvenlafaxine hydrochloride

Cat. No. B1670312
M. Wt: 299.83 g/mol
InChI Key: IMWPSXHIEURNKZ-UHFFFAOYSA-N
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Description

Desvenlafaxine hydrochloride is used to treat depression. It belongs to a group of medicines known as serotonin and norepinephrine reuptake inhibitors (SNRIs). These medicines are thought to work by increasing the activity of chemicals called serotonin and norepinephrine in the brain . Desvenlafaxine is the major active metabolite of the antidepressant venlafaxine .


Synthesis Analysis

Desvenlafaxine is synthesized by an improved process for manufacturing desvenlafaxine free base and salts or solvates thereof . An improved and impurity-free synthetic method for large-scale synthesis of venlafaxine hydrochloride was developed using inexpensive reagents .


Molecular Structure Analysis

The molecular formula of Desvenlafaxine hydrochloride is C16H26ClNO2 . The IUPAC name is 4- [2- (dimethylamino)-1- (1-hydroxycyclohexyl)ethyl]phenol;hydrochloride . The InChI is InChI=1S/C16H25NO2.ClH/c1-17 (2)12-15 (13-6-8-14 (18)9-7-13)16 (19)10-4-3-5-11-16;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1H .


Chemical Reactions Analysis

Desvenlafaxine is less likely to cause drug-drug interaction when taken with medications affecting the CYP2D6 pathway .


Physical And Chemical Properties Analysis

The molecular weight of Desvenlafaxine hydrochloride is 299.83 g/mol . It has 3 hydrogen bond donor count and 3 hydrogen bond acceptor count . It also has 4 rotatable bond count .

Scientific Research Applications

Menopausal Hot Flashes

Desvenlafaxine has been studied for its effectiveness in treating vasomotor symptoms associated with menopause. Clinical trials have demonstrated its efficacy in reducing the number and severity of hot flashes in postmenopausal women. This nonhormonal treatment option has shown significant results in decreasing both the frequency and intensity of these symptoms (Archer et al., 2009).

Major Depressive Disorder (MDD)

Desvenlafaxine has been widely researched and used in the treatment of Major Depressive Disorder (MDD). Studies have shown its efficacy in improving depressive symptoms. It functions as a serotonin-norepinephrine reuptake inhibitor (SNRI) and has been found to be effective in various dosages for treating MDD, with a generally well-tolerated safety profile (Boyer et al., 2008).

Cognitive Functioning in Depression

Research has indicated that desvenlafaxine may have a positive impact on cognitive functioning in patients with MDD. In a study assessing its effect on cognitive function, it was found that desvenlafaxine could improve aspects of working memory in patients, contributing to the overall treatment of depression (Reddy et al., 2016).

Impact on Brain Development

Desvenlafaxine's effect on brain development has been a subject of study, especially concerning prenatal exposure. Research involving animal models has shown that prenatal exposure to desvenlafaxine can lead to behavioral changes, suggesting an influence on brain development. This highlights the need for careful consideration of desvenlafaxine use during pregnancy (Kumari et al., 2014).

Pharmacokinetics and Safety in Different Populations

The pharmacokinetics, safety, and tolerability of desvenlafaxine have been studied across various populations. Research shows that factors like age and sex can influence its pharmacokinetics and tolerability. Such studies are crucial for understanding how different groups of patients may respond to the medication (Nichols et al., 2013).

Safety And Hazards

Desvenlafaxine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

Desvenlafaxine is an FDA-approved drug to treat major depressive disorder in adults. For healthy women who have contraindications to estrogen, desvenlafaxine can be used off-label to treat hot flashes during menopause . Although not FDA approved in adolescents, the TORDIA studies have shown that serotonin and norepinephrine reuptake inhibitors like venlafaxine have efficacy in treating major depressive disorder in treatment-resistant depression in adolescents . Future research directions include further investigation into the efficacy and safety of desvenlafaxine in different patient populations and for various indications .

properties

IUPAC Name

4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-17(2)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16;/h6-9,15,18-19H,3-5,10-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWPSXHIEURNKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)O)C2(CCCCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desvenlafaxine hydrochloride

CAS RN

300827-87-6
Record name Desvenlafaxine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300827876
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desvenlafaxine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESVENLAFAXINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TP4E4F972
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
AS Alturiqi - … Journal of Pharmaceutical Sciences Review and …, 2016 - ksascholar.dri.sa
The construction and electrochemical response characteristics of a poly vinyl chloride (PVC) membrane selective electrode for the determination of desvenlafaxine HCl (DVN) are …
Number of citations: 3 ksascholar.dri.sa
MA Bajaber, AH Kamel - Polymers, 2022 - mdpi.com
… Stock solutions of 10 −2 M desvenlafaxine hydrochloride were prepared by dissolving 0.38 g of the salt drug in 100 mL of double distilled water. Serial dilutions occurred to obtain …
Number of citations: 1 www.mdpi.com
O Vasiliu - Pharmaceuticals, 2023 - mdpi.com
… The formula of this drug is 4-methyl benzoate desvenlafaxine hydrochloride, and it could be converted rapidly into desvenlafaxine in vivo, but both substances may coexist in the brain …
Number of citations: 4 www.mdpi.com
NT Hartner, K Wink, CR Raddatz, C Thoben… - Analytical …, 2021 - ACS Publications
We introduce the coupling of droplet microfluidics and ion mobility spectrometry (IMS) to address the challenges of label-free and chemical-specific detection of compounds in individual …
Number of citations: 10 pubs.acs.org
A Atzei, I Jense, EP Zwart, J Legradi… - International Journal of …, 2021 - mdpi.com
Humans are exposed daily to complex mixtures of chemical substances via food intake, inhalation, and dermal contact. Developmental neurotoxicity is an understudied area and entails …
Number of citations: 19 www.mdpi.com
OJ Fasipe - Medical Journal of Dr. DY Patil University, 2019 - journals.lww.com
… Ansofaxine also known as 4-methylbenzoate desvenlafaxine hydrochloride, is a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) which is under development for the …
Number of citations: 4 journals.lww.com
OJ Fasipe - IBRO reports, 2019 - Elsevier
… Ansofaxine also known as 4-methylbenzoate desvenlafaxine hydrochloride, is a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI) which is under development for the …
Number of citations: 44 www.sciencedirect.com
B Vishwadeep, V Archana - 2018 - lrc.acharyainstitutes.in
Market research is an key factor for the benefits for the pharmaceutical industry is one of the is very advanced in India, which has been established, a change, a revolution in India to …
Number of citations: 0 lrc.acharyainstitutes.in
A Atzei - 2021 - iris.unica.it
Developmental neurotoxicity (DNT) is an understudied problem. Every day, people are exposed to complex mixtures of several chemical substances via food intake, inhalation and …
Number of citations: 2 iris.unica.it
H Zhi - 2020 - search.proquest.com
Wastewater effluent-dominated streams are becoming increasingly common worldwide due to a changing climate and population growth. These systems represent ‘worst-case …
Number of citations: 1 search.proquest.com

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